(2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
(2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a synthetic organic compound that features a fluorophenyl group, a pyridin-2-yloxy group, and a piperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group is introduced via a nucleophilic substitution reaction.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyridin-2-yloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-fluorophenyl)(piperidin-1-yl)methanone: This compound is similar in structure but contains a chloro group instead of a pyridin-2-yloxy group.
(2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone: This compound has an ethanone group instead of a methanone group.
Uniqueness
(2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is unique due to the presence of both the fluorophenyl and pyridin-2-yloxy groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-fluorophenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-15-6-2-1-5-14(15)17(21)20-11-8-13(9-12-20)22-16-7-3-4-10-19-16/h1-7,10,13H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFZTAMXEFEYMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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